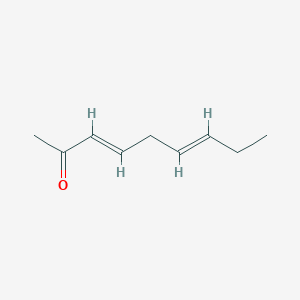

3,6-Nonadien-2-one

Description

Contextualization within Nonadienone Chemistry

Nonadienones are a class of organic compounds that feature a nine-carbon chain containing both a ketone and two double bonds. The relative positions of these functional groups give rise to various isomers, each with potentially distinct chemical and physical properties. For instance, 6,8-Nonadien-3-one is a known synthetic intermediate used in the production of pharmaceuticals and agrochemicals. ontosight.ai The specific placement of the double bonds and the ketone group in 3,6-Nonadien-2-one suggests it is an α,β,γ,δ-unsaturated ketone, a structural motif that can be of significant interest in organic synthesis.

Significance in Organic Chemical Research

While direct research on this compound is limited, the broader class of unsaturated ketones is of considerable importance in organic synthesis. These compounds are versatile building blocks due to the reactivity of both the carbonyl group and the carbon-carbon double bonds. They can participate in a variety of chemical transformations, including cycloadditions, conjugate additions, and various condensation reactions, making them valuable intermediates in the synthesis of more complex molecules. The study of such compounds contributes to the development of new synthetic methodologies and the construction of novel molecular architectures.

Historical Perspective of Diene and Ketone Chemistry

The chemistry of dienes and ketones has a rich history, foundational to modern organic chemistry. Dienes, particularly conjugated dienes, are well-known for their participation in pericyclic reactions, most notably the Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928. wikipedia.org This reaction provides a powerful method for the formation of six-membered rings. wikipedia.org

Ketones, characterized by a carbonyl group, are another fundamental class of organic compounds. wikipedia.org Their chemistry has been extensively studied, with key reactions including nucleophilic addition, enolate formation, and condensation reactions like the aldol (B89426) condensation. libretexts.org The aldol condensation is a vital carbon-carbon bond-forming reaction that can lead to the formation of α,β-unsaturated ketones. libretexts.orgthieme-connect.de The combination of diene and ketone functionalities within a single molecule, as in this compound, presents a platform for exploring the interplay of these well-established chemical principles.

Scope and Objectives of Research on this compound

Given the limited specific literature on this compound, the primary objective of any future research would be to synthesize and characterize the compound. This would involve developing a viable synthetic route and thoroughly analyzing its spectroscopic and physical properties. Subsequent research could then explore its reactivity, examining how the conjugated system and the ketone influence each other's chemical behavior. A potential area of investigation could be its use as a precursor in the synthesis of novel heterocyclic compounds or as a building block for natural product synthesis.

Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 335162-56-6 chembuyersguide.com |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Expected to be soluble in organic solvents. |

Synthesis of this compound

A specific, documented synthesis for this compound has not been found in the reviewed literature. However, general methods for the synthesis of α,β,γ,δ-unsaturated ketones can provide a basis for a potential synthetic route. One common approach is the aldol condensation reaction between a ketone and an α,β-unsaturated aldehyde. libretexts.org

For example, a plausible, though unconfirmed, route to this compound could involve the condensation of acetone (B3395972) with 2,5-hexadienal under basic or acidic conditions. The reaction would proceed through the formation of a β-hydroxy ketone intermediate, which would then dehydrate to form the conjugated enone product.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(3E,6E)-nona-3,6-dien-2-one |

InChI |

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h4-5,7-8H,3,6H2,1-2H3/b5-4+,8-7+ |

InChI Key |

LXEYQCJEHJZVAR-AOSYACOCSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C(=O)C |

Canonical SMILES |

CCC=CCC=CC(=O)C |

Origin of Product |

United States |

Synthesis Methodologies for 3,6 Nonadien 2 One

Total Synthesis Approaches

Total synthesis strategies would aim to construct the nine-carbon backbone with the desired functionality in a controlled manner. Key to these approaches are methods that govern the geometry of the double bonds (stereoselectivity) and the placement of functional groups (regioselectivity).

Achieving the correct stereochemistry of the double bonds at the C3 and C6 positions is critical. The synthesis of related dienols, such as (3E,6Z)-3,6-Nonadien-1-ol, often employs reactions that offer high stereocontrol.

One prominent method for establishing double bond geometry is the Wittig reaction . vulcanchem.com This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone. By carefully selecting a stabilized or non-stabilized ylide and the appropriate reaction conditions, one can selectively form either the (E) or (Z) isomer of the resulting alkene. vulcanchem.com For a molecule like 3,6-Nonadien-2-one, a sequential Wittig strategy could be envisioned to construct the diene system with the desired stereochemistry before or after the introduction of the ketone group. The synthesis of (all-Z)-hentriaconta-3,6,9,12,15,19,22,25,28-nonaene, for instance, relied on a stereoselective Wittig reaction to confirm the all-Z configuration of its nine double bonds. researchgate.net

| Reaction Type | Reagents | Purpose | Stereochemical Control | Ref |

| Wittig Reaction | Phosphonium ylide, Aldehyde | Alkene formation | Stabilized ylides typically yield (E)-alkenes; Non-stabilized ylides typically yield (Z)-alkenes. | vulcanchem.com |

This table is based on general principles of the Wittig reaction, as applied to analogous syntheses.

Regioselectivity concerns the specific placement of functional groups and bonds. In synthesizing this compound, this applies to the positioning of the double bonds and the ketone.

A scalable route for producing related dienols involves the hydroformylation of a diene . For example, the industrial manufacturing of (3E,6Z)-3,6-Nonadien-1-ol can involve the hydroformylation of 1,5-hexadiene. vulcanchem.com This reaction, often catalyzed by rhodium complexes like RhCl(PPh₃)₃, regioselectively adds a formyl group (CHO) and hydrogen across a double bond, which can then be further manipulated. vulcanchem.com Applying this logic, a different starting diene could potentially be used to generate a precursor that leads to the 3,6-diene structure.

| Reaction Type | Catalyst Example | Starting Material (Analogous) | Product (Analogous) | Key Outcome | Ref |

| Hydroformylation | RhCl(PPh₃)₃ | 1,5-Hexadiene | Linear aldehyde intermediate | Regioselective formylation | vulcanchem.com |

This table describes a regioselective process used for a structurally similar compound.

Catalysts are central to many proposed synthetic steps. As mentioned, rhodium catalysts are key for regioselective hydroformylation. vulcanchem.com Furthermore, catalyst-mediated oxidation is a crucial step for converting a precursor alcohol into the target ketone. A patent describes the oxidation of (Z3,Z6)-3,6-nonadien-1-ol to (E2,Z6)-2,6-nonadienal using a sulfoxide (B87167) compound, a sulfur trioxide complex (activator), and an amine compound. google.com This highlights how catalysts can be used to perform specific transformations on the nonadienyl framework.

Another example is the use of palladium catalysts in annulation reactions to build cyclic structures, demonstrating the power of transition metals in controlling regioselectivity in complex syntheses. researchgate.net

Alternative Synthetic Routes

Alternative routes may focus on creating the carbon backbone first and then introducing the necessary functional groups through specific reactions.

The most direct route to this compound would involve the oxidation of the corresponding secondary alcohol, 3,6-nonadien-2-ol. While the synthesis of this specific precursor is not detailed in the provided results, the oxidation of alcohols to ketones is a fundamental and well-documented transformation.

Common oxidizing agents like potassium permanganate (B83412) and chromium-based reagents can be used. More modern and selective methods are often preferred. For instance, the oxidation of piperonyl alcohol to piperonal (B3395001) has been achieved using an aryl-alcohol-oxidase (AAO) enzyme, showcasing a biocatalytic approach. researchgate.net A patented process for a related compound, (E2,Z6)-2,6-nonadienal, utilizes a Swern-type oxidation with a sulfoxide compound (like DMSO), a sulfur trioxide complex, and an amine. google.com This method is highly effective for converting primary alcohols to aldehydes and can be adapted for oxidizing secondary alcohols to ketones.

| Oxidation Method | Oxidizing Agent System | Precursor Type (Hypothetical) | Product | Ref (Analogous) |

| Swern-type Oxidation | Sulfoxide compound (e.g., DMSO), Sulfur trioxide complex, Amine | Secondary Alcohol (3,6-nonadien-2-ol) | Ketone (this compound) | google.com |

| Biocatalytic Oxidation | Aryl-Alcohol-Oxidase (AAO), O₂ | Secondary Alcohol | Ketone | researchgate.net |

| Chromium Oxidation | Chromium(VI) salts | Secondary Alcohol | Ketone |

This table outlines potential oxidation reactions to form the target ketone from its hypothetical precursor alcohol.

Constructing the C9 skeleton of this compound relies on effective carbon-carbon bond formation. sigmaaldrich.com A plausible method for creating the precursor alcohol (3,6-nonadien-2-ol) is through a Grignard reaction . This would involve reacting a Grignard reagent derived from a 7-carbon halo-diene with acetaldehyde. A similar approach is used to synthesize (2E,6Z)-Nonadienol, where a Grignard reagent formed from cis-3-hexenyl chloride reacts with acrolein. scentree.coscentree.co

Other powerful C-C bond-forming reactions include the alkylation of enolates. vanderbilt.edu In this scenario, an enolate could be generated from a smaller ketone and alkylated with a suitable electrophile to extend the carbon chain, although controlling the position and stereochemistry of the double bonds would be a significant challenge with this method.

Rearrangement Reactions

Rearrangement reactions represent a significant pathway for the synthesis of α,β-unsaturated ketones, the class of compounds to which this compound belongs. While direct literature on the synthesis of this compound via rearrangement is not extensively detailed, the principles of established rearrangement reactions for analogous structures are applicable.

One of the most pertinent methods is the Meyer-Schuster rearrangement . This reaction typically involves the acid-catalyzed rearrangement of secondary or tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. synarchive.comwikipedia.org The reaction mechanism proceeds through the protonation of the alcohol, a 1,3-shift of the protonated hydroxyl group, and subsequent tautomerization to form the stable carbonyl compound. wikipedia.org For the synthesis of this compound, a suitable precursor would be a nona-3,6-diyn-2-ol. The traditional use of strong acids for this rearrangement can sometimes lead to side reactions, such as the Rupe rearrangement, especially with tertiary alcohols. wikipedia.org To circumvent this, milder catalysts, including transition metal-based (e.g., Ru, Ag) and Lewis acid catalysts (e.g., InCl₃), have been developed, offering better yields and stereoselectivity. wikipedia.org

Another relevant transformation is the allylic rearrangement . The synthesis of the related compound, trans-2-cis-6-nonadienol, involves an allylic rearrangement of a nonadien-3-ol intermediate. scentree.co This type of rearrangement, involving the shift of a double bond, is a powerful tool in organic synthesis. A similar strategy could theoretically be adapted to produce a precursor that, upon oxidation, would yield this compound.

More advanced, Lewis acid-driven Meyer-Schuster-type rearrangements have also been developed. For instance, a Cu(II)-catalyzed rearrangement of alkyne-tethered cyclohexadienones has been used to construct α,β-unsaturated ketones, demonstrating the versatility of rearrangement reactions in modern organic synthesis. acs.org This atom-efficient transformation showcases the potential for creating complex enone structures with high functional group tolerance. acs.org

Yield Optimization and Purity Considerations

Achieving high yield and purity is paramount in the synthesis of fine chemicals like this compound. While specific optimization data for this exact compound is limited, general principles can be drawn from the synthesis of structurally related nonadienals and nonadienols.

Yield Optimization strategies often focus on the precise control of reaction conditions. In a patented process for synthesizing (E2,Z6)-2,6-nonadienal from (Z3,Z6)-3,6-nonadien-1-ol, key factors for achieving high yield and selectivity include the molar ratios of the reagents and the reaction duration. google.com The process utilizes a sulfoxide compound as an oxidizing agent, a sulfur trioxide complex as an activator, and an amine. Optimizing the relative amounts of these components is crucial for maximizing the conversion of the starting material to the desired product. google.com Similarly, for any synthesis of this compound, screening of solvents, temperature, and catalyst loading would be essential to maximize yield.

Purity Considerations are critical, as impurities can affect the final properties of the compound, particularly if it is used in flavor and fragrance applications. The target purity for related compounds is often high. For example, commercial grades of the related aldehyde, 2,6-Nonadien-1-al, are available with a purity of at least 96%. hekserij.nl The corresponding alcohol, (2E,6Z)-Nonadien-1-ol, is offered at purities of ≥95% to 97%. lookchem.com It is reasonable to assume that a similar purity profile would be targeted for this compound.

Standard purification techniques such as distillation and chromatography are employed to achieve the desired purity. The choice of method depends on the physical properties of the compound and its impurities. For instance, in the synthesis of a chiral epoxide, distillation was used to separate the product from unreacted starting materials and byproducts, achieving a final purity of 95 wt%.

Table 1: Purity Levels of Related Nonadienyl Compounds

| Compound Name | CAS Number | Reported Purity |

|---|---|---|

| (2E,6Z)-Nona-2,6-dien-1-al | 557-48-2 | ≥ 96% hekserij.nl |

| (2E,6Z)-Nona-2,6-dien-1-ol | 28069-72-9 | ≥ 95% lookchem.com |

| (3Z,6Z)-3,6-Nonadien-1-ol | 53046-97-2 | Data not specified, used in flavorings nih.gov |

| 3,5-Nonadien-2-one | 41628-40-4 | 95.00 to 100.00 thegoodscentscompany.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of α,β-unsaturated ketones is an area of active research, aiming to reduce environmental impact and improve safety. These principles can be readily applied to the production of this compound.

A key green strategy is the use of environmentally benign solvents and catalysts. One highly efficient method for synthesizing α,β-unsaturated ketones is the Claisen-Schmidt condensation in water , using choline (B1196258) hydroxide, a biodegradable and inexpensive compound, as a catalyst. acs.orgacs.org This approach avoids the use of volatile organic compounds and allows for product isolation without chromatographic separation. acs.orgacs.org

Another green approach involves iron-catalyzed cross-dehydrogenative coupling . This method can form α,β-unsaturated ketones using an inexpensive and low-toxicity iron catalyst (FeCl₃·6H₂O) with atmospheric oxygen serving as the ultimate oxidant. rsc.org The reaction is efficient, has a broad substrate scope, and features an easy workup procedure. rsc.org

Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of unsaturated amino ketones, a related class of compounds. eurekaselect.com This method can be performed in an aqueous medium without a catalyst, offering high atom economy and producing only water as a non-toxic byproduct. eurekaselect.com Such catalyst-free systems, promoted by physical methods like sonication, represent a significant advance in sustainable chemical synthesis. eurekaselect.com

Table 2: Comparison of Green Synthesis Methods for α,β-Unsaturated Ketones

| Method | Catalyst | Solvent | Key Green Principles |

|---|---|---|---|

| Claisen-Schmidt Condensation | Choline Hydroxide | Water | Use of renewable feedstock (catalyst), safer solvent, high atom economy. acs.orgacs.org |

| Cross-Dehydrogenative Coupling | FeCl₃·6H₂O | DMF | Earth-abundant metal catalyst, use of air as oxidant, one-pot reaction. rsc.org |

| Oxidation with Imide Catalyst | Imide / AIBN or BPO | Organic Solvents | Reduced pollution, use of a catalyst over stoichiometric reagents. google.com |

| Ultrasound-Assisted Amination | None | Water | Catalyst-free, energy efficiency (sonication), use of safer solvent, high atom economy. eurekaselect.com |

By integrating these methodologies, the synthesis of this compound can be designed to be not only efficient in terms of yield and purity but also aligned with the principles of sustainable and green chemistry.

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

A thorough search of scientific literature and chemical databases has revealed a lack of published, detailed spectroscopic data for the specific chemical compound this compound. While information is available for structurally related compounds, such as various isomers of nonadienols and nonadienals, specific experimental ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry data for this compound could not be located in the available resources.

The synthesis and characterization of related molecules, including (2E,6Z)-nona-2,6-dien-1-ol, (3Z,6Z)-3,6-nonadien-1-ol nih.govperfumerflavorist.comnih.gov, and trans-2,cis-6-nonadienal (B146757) nih.govacs.orgsigmaaldrich.com, are documented. However, the oxidation of these corresponding alcohols to the ketone at the C-2 position to form this compound and the subsequent detailed publication of its spectroscopic characterization are not present in the searched scientific papers and databases.

Consequently, the creation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time. The generation of such an article would require access to primary research data that does not appear to be publicly available.

Spectroscopic Characterization of 3,6 Nonadien 2 One

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. In the case of 3,6-nonadien-2-one, the key functional groups are the carbonyl group (C=O) of the ketone and the carbon-carbon double bonds (C=C) of the dienyl system.

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

C=O Stretch: A strong absorption band is anticipated in the region of 1650-1725 cm⁻¹. The exact position depends on the conjugation of the carbonyl group with the C=C double bond at the 3-position. Conjugation typically lowers the stretching frequency. For example, the C=O stretch in non-conjugated ketones appears around 1715 cm⁻¹, while conjugation can shift this to the 1685-1665 cm⁻¹ range. In a related compound, cis,cis-3,6-nonadienal, a weak band at 1690 cm⁻¹ (indicative of a C=C-C=O system) was observed. lookchem.com

C=C Stretch: The carbon-carbon double bonds will give rise to one or two absorption bands of medium to weak intensity in the 1600-1680 cm⁻¹ region. The intensity of these bands is influenced by the symmetry of the double bonds.

=C-H Stretch (Alkenyl): The stretching vibrations of the hydrogens attached to the double-bonded carbons are expected to appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. A related compound, cis,cis-3,6-nonadienal, showed an olefinic C-H band at 3020 cm⁻¹. lookchem.com

C-H Stretch (Alkyl): The stretching vibrations of the C-H bonds of the methyl and methylene (B1212753) groups will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

=C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the hydrogens on the double bonds are highly diagnostic of the substitution pattern (cis/trans). For a cis double bond, a strong band is expected around 675-730 cm⁻¹, while a trans double bond shows a strong band in the 960-975 cm⁻¹ region. lookchem.com

The following table summarizes the expected IR absorption bands for this compound based on data from related compounds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O (Ketone) | 1665 - 1685 | Strong | Conjugated with C=C |

| C=C (Alkene) | 1600 - 1670 | Medium to Weak | Two bands possible |

| =C-H (Alkenyl) | 3010 - 3100 | Medium | |

| C-H (Alkyl) | 2850 - 2960 | Medium to Strong | |

| =C-H Bending | 675 - 975 | Strong | Dependent on stereochemistry (cis/trans) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. In this compound, the presence of a conjugated system (the α,β-unsaturated ketone) and an isolated double bond will influence its UV-Vis spectrum.

The key chromophore in this compound is the enone system (C=C-C=O). This conjugated system undergoes a π → π* transition, which is expected to result in a strong absorption band in the UV region. For simple α,β-unsaturated ketones, the λmax for the π → π* transition typically falls in the range of 215-250 nm. msu.edu The exact wavelength is influenced by the solvent and the substitution pattern of the chromophore. A weaker n → π* transition is also expected at a longer wavelength, typically above 300 nm, but with a much lower intensity.

The isolated double bond at the 6-position would have a π → π* transition at a much shorter wavelength, likely below 200 nm, and may not be observable with standard UV-Vis spectrophotometers. msu.edu

While direct UV-Vis data for this compound is not available, we can estimate the λmax for the π → π* transition using Woodward-Fieser rules for enones. The base value for an acyclic enone is 215 nm. The contribution of alkyl substituents on the double bond would increase this value.

The following table outlines the expected UV-Vis absorption for this compound.

| Transition | Expected λmax (nm) | Chromophore |

| π → π | 215 - 250 | C=C-C=O |

| n → π | > 300 | C=O |

| π → π* | < 200 | C=C (isolated) |

Chemical Reactivity and Transformations of 3,6 Nonadien 2 One

Reactions of the Ketone Functionality

The ketone group in 3,6-nonadien-2-one is a site of significant chemical activity, primarily due to the electrophilic nature of the carbonyl carbon.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. openstax.org A nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. openstax.org This process involves the rehybridization of the carbonyl carbon from sp² to sp³. openstax.org

In the context of this compound, this reaction would proceed as follows:

General Reaction: A nucleophile (:Nu⁻) attacks the carbonyl carbon of this compound.

Intermediate: A tetrahedral alkoxide intermediate is formed.

Product: Protonation of the intermediate yields a tertiary alcohol.

The reaction can be catalyzed by either acid or base. In an acidic medium, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.org In a basic medium, a stronger nucleophile is often generated.

Common nucleophiles for this reaction include:

Grignard reagents (R-MgX)

Organolithium reagents (R-Li)

Hydride reagents (e.g., NaBH₄, LiAlH₄)

Cyanide ions (CN⁻)

The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate ion. msu.edulibretexts.org This enolate is a key reactive intermediate, acting as a nucleophile at the α-carbon. msu.edubham.ac.uk

The formation of an enolate from this compound allows for a variety of α-substitution reactions, where the α-hydrogen is replaced by an electrophile. msu.edulibretexts.org

Enolate Formation: A base removes a proton from the α-carbon (C1 or C3) of this compound, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate then attacks an electrophile (E⁺).

Key reactions involving enolates include:

Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position. msu.edu

Alkylation: Enolates can be alkylated by reaction with alkyl halides. mnstate.edu This is a powerful method for forming new carbon-carbon bonds.

| Reaction Type | Reagents | Product |

| Halogenation | Br₂, H⁺ or OH⁻ | α-halo-3,6-nonadien-2-one |

| Alkylation | 1. LDA 2. R-X | α-alkyl-3,6-nonadien-2-one |

Data compiled from various sources on enolate chemistry. msu.edumnstate.edu

Reactions Involving the Carbon-Carbon Double Bonds

The two carbon-carbon double bonds in this compound are sites of unsaturation, making them susceptible to addition reactions.

The carbon-carbon double bonds can be reduced to single bonds through hydrogenation. This typically involves the use of a metal catalyst such as platinum, palladium, or nickel, and hydrogen gas (H₂).

In a study on the reduction of conjugated dienones, (3E,5E)-3,5-nonadien-2-one was reduced using Hantzsch ester in the presence of silica (B1680970) gel. oup.com This resulted in a mixture of the 1,4-reduction product ((E)-5-nonen-2-one) and the 1,6-reduction product ((E)-3-nonen-2-one), with the 1,4-adduct being the major product. oup.com The ratio of the 1,4-adduct to the 1,6-adduct was found to be 75:25. oup.com

Selective hydrogenation of one double bond over the other, or over the ketone, can be achieved by choosing appropriate catalysts and reaction conditions. For instance, certain catalysts might preferentially reduce the less sterically hindered double bond.

| Reduction Type | Reagents | Major Product | Minor Product | Yield |

| 1,4- and 1,6-Reduction | Hantzsch ester, SiO₂ | (E)-5-Nonen-2-one | (E)-3-Nonen-2-one | 94% (combined) |

Data from a study on the reduction of conjugated dienones. oup.com

Electrophilic addition is a characteristic reaction of alkenes. savemyexams.com An electrophile is attracted to the electron-rich double bond, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile. libretexts.org

Common electrophilic addition reactions include:

Addition of Halogens (X₂): Bromine (Br₂) or chlorine (Cl₂) can add across the double bonds to form dihaloalkanes.

Addition of Hydrogen Halides (HX): Hydrogen bromide (HBr) or hydrogen chloride (HCl) can add across the double bonds, following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogens.

Hydration: In the presence of an acid catalyst, water can add across the double bonds to form alcohols.

The regioselectivity of these additions to the non-conjugated diene system of this compound would depend on the specific reaction conditions and the relative stability of the resulting carbocation intermediates.

Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic compound. numberanalytics.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, an alkene or alkyne, to form a six-membered ring. pressbooks.pubwikipedia.org

While this compound itself is not a conjugated diene, its isomers or derivatives could potentially participate in such reactions. For instance, if the double bonds were in conjugation (e.g., 3,5-nonadien-2-one), it could act as the diene component. oup.com Alternatively, the isolated double bonds could act as dienophiles in a reaction with a conjugated diene.

The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.orgorganic-chemistry.org The carbonyl group of this compound could potentially act as a dienophile in a hetero-Diels-Alder reaction.

Another type of cycloaddition is the [3+2] cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered ring. chemistrytalk.org Allenes, for example, can undergo [3+2] cycloaddition reactions. researchgate.netwikipedia.org

Isomerization Pathways

Isomerization encompasses processes by which a molecule is transformed into an isomer with a different arrangement of atoms. For this compound, this can involve the spatial arrangement around its double bonds (geometric isomerization) or a change in the location of the double bonds or the ketone functional group (positional isomerization).

The carbon-carbon double bonds in this compound allow for the existence of geometric isomers, commonly referred to as cis and trans (or Z and E) isomers. This type of isomerization involves the interconversion between these forms, which can be prompted by thermal or photochemical means. rsc.orgmsu.edu

Thermal Isomerization: In conjugated dienes, thermal cis-trans isomerization can occur, sometimes proceeding through the formation of cyclobutene (B1205218) intermediates. rsc.org While this compound is a non-conjugated dienone, the principles of bond rotation are still relevant. The stability of the isomers plays a significant role, with the trans isomer generally being more stable due to reduced steric hindrance. aklectures.comyoutube.com For conjugated systems, the energy barrier for this rotation is relatively small because the conjugation is only momentarily broken. aklectures.com

Photochemical Isomerization: Photochemical methods, involving the absorption of light, are also effective for inducing geometric isomerization. rsc.orgacs.org Direct photolysis or triplet-sensitized reactions can lead to cis-trans isomerization. rsc.orgrsc.org For instance, triplet-sensitized reactions of similar dienone systems have been shown to lead exclusively to (Z)–(E)-isomerization. rsc.org The process occurs when the molecule absorbs a photon, promoting it to an excited state where rotation around the double bond is more facile. msu.edu

Research on related dienone structures, such as retro-α-ionones, has shown that direct photolysis can lead to (Z)–(E)-isomerization in addition to other rearrangements. rsc.org The specific wavelength of light used can influence the products formed. rsc.org

Catalytic Isomerization: Certain metal complexes can catalyze cis-trans isomerization. For example, ruthenium complexes have been identified as catalysts for the cis-to-trans isomerization of non-conjugated polyenes. researchgate.net

A summary of conditions influencing geometric isomerization is presented below:

| Isomerization Method | Conditions/Catalysts | Outcome |

| Thermal | High Temperature | Interconversion between cis and trans isomers. rsc.org |

| Photochemical | UV light (e.g., λ 254 nm, λ 300 nm), Triplet sensitizers | (Z)-(E) isomerization. rsc.orgmsu.edursc.org |

| Catalytic | Ruthenium complexes | cis to trans isomerization. researchgate.net |

Positional isomerization involves the migration of the double bonds or the ketone group to different positions within the carbon skeleton. This is a common reaction for unsaturated ketones and can be catalyzed by acids, bases, or transition metal complexes.

Double Bond Migration: The most common positional isomerization for a β,γ-unsaturated ketone like this compound is the migration of the double bond into conjugation with the carbonyl group to form an α,β-unsaturated ketone. researchgate.netacs.orgvaia.com This process is often thermodynamically favored due to the increased stability of the conjugated system.

Acid-Catalyzed Isomerization: In the presence of an acid, the carbonyl oxygen is protonated, leading to the formation of an enol intermediate. vaia.com Subsequent protonation and deprotonation steps result in the migration of the double bond to the α,β-position. vaia.com This mechanism is well-established for various β,γ-unsaturated ketones. vaia.comstackexchange.com

Base-Catalyzed Isomerization: Bases can also promote this isomerization by abstracting a proton to form an enolate, which can then be protonated at a different position to yield the more stable conjugated ketone. scispace.comresearchgate.net Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) in isopropanol (B130326) have been shown to be effective for this transformation at room temperature. researchgate.net

Transition Metal Catalysis: Various transition metal complexes are known to catalyze the isomerization of unconjugated dienes and dienones. oup.comthieme-connect.denih.gov For instance, nickel acetylacetonate (B107027) has been used for the selective isomerization of 2,5-dienones to 2,4-dienones. oup.com Palladium complexes have also been shown to promote controlled double-bond migration in related systems. nih.gov

Ketone Migration: While less common than double bond migration, the apparent migration of the ketone group can occur through a series of isomerization and rearrangement reactions. For instance, isomerization of 2-yn-1-ones can lead to conjugated 2,4-dien-1-ones, effectively changing the relative position of the carbonyl group to the unsaturation. thieme-connect.de

The table below summarizes catalysts and conditions for positional isomerization.

| Isomerization Type | Catalyst/Reagent | Conditions | Resulting Structure |

| Double Bond Migration | Acid (e.g., H₃PO₄) | Varies | α,β-Unsaturated Ketone. vaia.comoup.com |

| Double Bond Migration | Base (e.g., DABCO, KOH) | Room Temperature or Heated | α,β-Unsaturated Ketone. researchgate.netscispace.comoup.com |

| Double Bond Migration | Nickel acetylacetonate | Heated in NMP | Conjugated Dienone. oup.com |

| Double Bond Migration | Rhodium/Ruthenium complexes | Refluxing in Toluene | Conjugated Dienone. oup.com |

Polymerization and Oligomerization Tendencies

The presence of multiple reactive sites—two carbon-carbon double bonds and a carbonyl group—gives this compound the potential to undergo polymerization or oligomerization under certain conditions. Oligomers are molecules composed of a few monomer units, in contrast to polymers, which consist of many.

Polymerization: Unsaturated ketones can undergo polymerization through various mechanisms, including anionic and cationic pathways.

Anionic Polymerization: Anionic initiators, such as organolithium compounds (e.g., n-BuLi), can initiate the polymerization of α,β-unsaturated ketones. cdnsciencepub.comtandfonline.com The reaction proceeds via the addition of the initiator to the monomer, creating a growing polymer chain with an anionic end. cdnsciencepub.comgoogle.com For some vinyl ketones, polymerization can be initiated by Grignard reagents. tandfonline.com The reaction conditions, such as temperature, can affect the stereoregularity of the resulting polymer. cdnsciencepub.com

Cationic Polymerization: Cationic polymerization of unsaturated ketones can be initiated by Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids. tandfonline.comyoutube.comgoogle.comresearchgate.netresearchgate.net The initiator activates the monomer by creating a cationic center, which then propagates by adding more monomer units. youtube.com However, strong acids can also promote side reactions, such as the cationic polymerization of vinyl ethers that might be used as co-reactants. oup.com In some cases, polymerization of vinyl ketones via cationic catalysts results in low molecular weight polymers. researchgate.net

Oligomerization: Oligomerization involves the joining of a few monomer units. For dienones, this can be triggered by photochemical means or by specific biological or chemical mediators.

Photo-oligomerization: Some conjugated dienones have been shown to undergo reversible photo-oligomerization, particularly in the solid state. nih.govresearchgate.netresearchgate.net This process can involve [2+2] cycloaddition reactions between the double bonds of adjacent molecules, triggered by visible light. nih.govresearchgate.net

Biologically-Mediated Oligomerization: In biological systems, dienone-containing compounds can induce the oligomerization of proteins. For example, cyclopentenone prostaglandins, which feature a dienone structure, have been observed to cause the oligomerization of the enzyme Glutathione S-transferase P1-1. nih.gov Dienone compounds can also cause protein cross-linking. acs.org

A summary of polymerization and oligomerization findings is provided below.

| Process | Initiator/Condition | Mechanism/Notes |

| Anionic Polymerization | n-BuLi, Grignard reagents | Forms polymers from α,β-unsaturated ketones. cdnsciencepub.comtandfonline.comgoogle.com |

| Cationic Polymerization | Lewis acids (BF₃·OEt₂), Brønsted acids | Can produce low molecular weight polymers from vinyl ketones. tandfonline.comyoutube.comresearchgate.net |

| Photo-oligomerization | Visible light | Reversible [2+2] cycloaddition in some solid-state dienones. nih.govresearchgate.net |

| Biologically-Mediated | Dienone-containing mediators | Can induce protein oligomerization. nih.govacs.org |

Isomeric Landscape and Stereochemical Considerations

Geometric Isomers of 3,6-Nonadien-2-one

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around carbon-carbon double bonds. purdue.edu For this compound, which has double bonds at the 3rd and 6th carbon positions, four distinct geometric isomers are possible. Each double bond can exist in either an "E" (entgegen, or trans) configuration, where the highest-priority substituents are on opposite sides, or a "Z" (zusammen, or cis) configuration, where they are on the same side.

The four potential geometric isomers are:

(3E,6E)-3,6-Nonadien-2-one

(3Z,6Z)-3,6-Nonadien-2-one

(3E,6Z)-3,6-Nonadien-2-one

(3Z,6E)-3,6-Nonadien-2-one

While specific data for all isomers of the ketone form are not extensively detailed, the existence and characteristics of the corresponding alcohol, 3,6-nonadien-1-ol (B1582235), are well-documented, confirming the potential for these isomeric structures in the nonadienone backbone. nist.govguidechem.comthegoodscentscompany.com For instance, (E,Z)-3,6-nonadien-1-ol and (Z,Z)-3,6-nonadien-1-ol are recognized compounds in flavor and fragrance chemistry. thegoodscentscompany.comperfumerflavorist.com

| Isomer Name | Configuration at C3=C4 | Configuration at C6=C7 |

|---|---|---|

| (3E,6E)-3,6-Nonadien-2-one | E (trans) | E (trans) |

| (3Z,6Z)-3,6-Nonadien-2-one | Z (cis) | Z (cis) |

| (3E,6Z)-3,6-Nonadien-2-one | E (trans) | Z (cis) |

| (3Z,6E)-3,6-Nonadien-2-one | Z (cis) | E (trans) |

Positional Isomers of Nonadienones

Positional isomers have the same molecular formula (C₉H₁₄O for nonadienones) but differ in the position of their functional groups (the ketone group) and/or the location of the double bonds. docbrown.info The nonadienone structure allows for numerous positional isomers beyond the 3,6-dien-2-one arrangement. These variations lead to compounds with potentially different chemical reactivities and sensory properties.

Examples of positional isomers of nonadienones include:

6,8-Nonadien-2-one : Here, the double bonds are shifted to the 6th and 8th positions. nih.gov

Nona-1,8-dien-5-one : In this isomer, the ketone is at the 5th position and the double bonds are at the terminal ends of the chain.

2,6-Nonadienal : While an aldehyde and not a ketone, this is a closely related constitutional isomer with a similar carbon backbone, found in cucumber and violet leaf oil. chemicalbook.comthegoodscentscompany.com

| Isomer Name | Ketone Position | Double Bond Positions | Molecular Formula |

|---|---|---|---|

| This compound | C2 | C3, C6 | C₉H₁₄O |

| 6,8-Nonadien-2-one | C2 | C6, C8 | C₉H₁₄O |

| Nona-1,8-dien-5-one | C5 | C1, C8 | C₉H₁₄O |

Enantiomeric and Diastereomeric Forms (If applicable)

Enantiomers are stereoisomers that are non-superimposable mirror images of each other, a property that arises from the presence of one or more chiral centers. libretexts.org A chiral center is typically a carbon atom bonded to four different substituent groups. youtube.com

Upon examination of the structure of this compound (CH₃-C(=O)-CH=CH-CH₂-CH=CH-CH₂-CH₃), it is evident that no carbon atom is bonded to four different groups. The carbons involved in the double bonds (C3, C4, C6, C7) are sp²-hybridized and bonded to only three groups. The sp³-hybridized carbons (C5, C8) are part of methylene (B1212753) (-CH₂-) groups, and C1 and C9 are methyl (-CH₃) groups, none of which can be chiral centers. Therefore, the this compound molecule is achiral and does not have enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org The geometric isomers discussed in section 5.1 ((3E,6E), (3Z,6Z), etc.) are a class of diastereomers, as they are stereoisomers that are not enantiomers of one another. libretexts.org

Stereoselective Synthesis and Separation Techniques

The synthesis of specific stereoisomers, particularly geometric isomers, requires methods that can control the configuration of the double bonds. Stereoselective synthesis aims to produce a single or a desired ratio of stereoisomers. mdpi.com

Stereoselective Synthesis: General strategies for the stereoselective synthesis of dienes often involve controlling the geometry of the forming double bonds. nih.gov For example, certain reactions can be tuned to favor the formation of E (trans) or Z (cis) isomers. Methods for synthesizing dienes with high stereoselectivity include:

Wittig-type reactions: Modifications of the Wittig reaction can provide control over the E/Z selectivity of the resulting alkene.

Sigmatropic rearrangements: These reactions can proceed with high stereospecificity, translating the stereochemistry of the starting material to the product. organic-chemistry.org

Metal-catalyzed cross-coupling reactions: Palladium- or nickel-catalyzed reactions (e.g., Suzuki, Heck) can be used to form C-C bonds with retention of the double bond geometry from the starting materials.

Separation Techniques: When a synthesis produces a mixture of geometric isomers, they must be separated to obtain a pure compound. Because geometric isomers are diastereomers, they have different physical properties (e.g., boiling point, polarity), which allows for their separation using standard laboratory techniques.

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating isomers based on differences in their volatility and polarity.

Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation can be employed for separation on a larger scale.

The specific application of these techniques allows for the isolation of individual geometric isomers of this compound, enabling the study of their unique properties.

Occurrence and Environmental Presence

Natural Occurrence in Biological Systems

This compound is a known volatile constituent in several plant species. For instance, it is recognized as one of the key aroma compounds in cucumbers, contributing to their fresh, green scent profile. nih.govresearchgate.net Beyond the plant kingdom, certain microbial processes have been associated with the production of related nonadienol compounds, suggesting a potential role for 3,6-Nonadien-2-one as a microbial metabolite. Specifically, studies on the fermentation of bamboo shoots have shown a correlation between the presence of Firmicutes bacteria and the production of (E,Z)-3,6-Nonadien-1-ol. mdpi.comresearchgate.netresearchgate.net This alcohol is a structural relative of this compound, indicating that similar biosynthetic pathways may be active in these microorganisms. In some insects, the related compound 3,6-Nonadien-1-ol (B1582235) acts as a pheromone, a chemical substance crucial for communication and mating. ontosight.ai

Table 1: Documented Natural Sources of Related Nonadien Compounds

| Compound | Biological Source | Role/Characteristic |

|---|---|---|

| (E,Z)-2,6-Nonadienal | Cucumber, Watermelon | Key aroma compound nih.govresearchgate.netucanr.edu |

| (E,Z)-3,6-Nonadien-1-ol | Melon, Fermented Bamboo Shoots | Aroma compound, Microbial metabolite mdpi.comresearchgate.netresearchgate.netfrontiersin.org |

| 3,6-Nonadien-1-ol | Insects, Plants | Pheromone, Biosynthetic intermediate ontosight.ai |

| (2E,6Z)-2,6-Nonadien-1-ol | Violet Leaf Oil, Cucumber Oil | Fragrance and flavor component chemicalbook.com |

Formation Pathways in Natural Matrices

The biosynthesis of C9 aldehydes and alcohols, including precursors to this compound, is primarily linked to the oxidative degradation of polyunsaturated fatty acids. google.com In plants, enzymes such as lipoxygenase (LOX) and hydroperoxide lyase (HPL) act on fatty acids like linoleic and linolenic acid to produce these volatile compounds. researchgate.netgoogleapis.com For example, the degradation of linolenic acid can lead to the formation of (Z,Z)-3,6-nonadienal. researchgate.net This aldehyde can then be further metabolized to the corresponding alcohol, 3,6-nonadien-1-ol, or potentially oxidized to form the ketone, this compound. The specific pathways can vary between different plant species and even within different parts of the same plant. researchgate.net

Environmental Fate and Degradation Mechanisms

The persistence and transformation of this compound in the environment are governed by several degradation processes. Its chemical structure, featuring a conjugated diene system, makes it susceptible to various environmental pressures.

The presence of double bonds in the structure of this compound and its analogs suggests a susceptibility to photodegradation. The acetate (B1210297) ester of the related alcohol, 3,6-nonadien-1-ol, is known to be susceptible to photodegradation, a process that can be mitigated by the use of UV stabilizers in commercial formulations. vulcanchem.com While specific photodegradation studies on this compound are not extensively documented, the behavior of similar compounds indicates that sunlight is likely a significant factor in its environmental breakdown.

Evidence suggests that compounds structurally related to this compound are biodegradable. For instance, 3,6-nonadien-1-ol acetate is reported to have low persistence and bioaccumulation potential. vulcanchem.com The metabolic pathways in microorganisms that produce related nonadienols also imply an ability to degrade them. mdpi.comresearchgate.net The process of biodegradation in aquatic and soil environments would likely involve microbial oxidation and cleavage of the carbon chain.

In addition to photodegradation and biodegradation, this compound can undergo chemical degradation in the environment. The conjugated diene system makes it susceptible to oxidation. vulcanchem.com In aqueous environments, the stability of related nonadienols has been shown to be influenced by pH, with potential for retro-aldol condensation under extreme pH conditions. perfumerflavorist.com While specific data for this compound is limited, it is reasonable to infer that similar chemical degradation pathways would be relevant.

Table 2: Summary of Environmental Fate Factors for Related Nonadienyl Compounds

| Degradation Mechanism | Influencing Factors | Potential Outcome |

|---|---|---|

| Photodegradation | UV radiation | Breakdown of the molecule vulcanchem.com |

| Biodegradation | Microbial activity | Mineralization vulcanchem.com |

| Chemical Degradation | Oxidation, pH | Formation of smaller molecules vulcanchem.comperfumerflavorist.com |

Biological Relevance and Interactions Non Pharmacological/toxicological

Role as a Volatile Organic Compound in Ecological Systems

There is no specific information available in the reviewed scientific literature detailing the role of 3,6-Nonadien-2-one as a volatile organic compound (VOC) in ecological systems. While related compounds like (E,Z)-3,6-nonadien-1-ol are recognized as VOCs from sources like black tea, there is no corresponding data for the ketone.

However, a study on the essential oil of tobacco (Nicotiana tabacum) leaves identified a related isomer, 6,8-nonadien-2-one, 8-ethyl-5-(1-methylethyl) , as a key chemical constituent. atlantis-press.com This finding confirms that isomers of nonadien-2-one can be present as volatile compounds in plants.

Participation in Biosynthetic Pathways (If applicable, as an intermediate or product)

No information regarding the specific biosynthetic pathways leading to or involving this compound as an intermediate or final product has been documented in the reviewed scientific literature. Biosynthesis pathways for related C9 compounds, such as (E,Z)-3,6-nonadien-1-ol, are known to be part of the lipoxygenase (LOX) pathway, which involves the metabolism of fatty acids. mdpi.com It is plausible that if this compound is a natural product, it could also originate from lipid metabolism, but this remains unconfirmed.

Chemoattractant or Repellent Properties in Specific Organisms (Excluding human/animal physiological effects, dosage, safety)

There is no direct evidence identifying this compound as a chemoattractant or repellent.

Conversely, the related compound 6,8-nonadien-2-one, 8-ethyl-5-(1-methylethyl) , found in tobacco leaf essential oil, has been shown to be a potent attractant for the cigarette beetle, Lasioderma serricorne. atlantis-press.com This suggests that nonadien-2-one structures can play a role in insect chemical communication, though the specific activity of the 3,6-isomer is unknown.

| Compound Name | Organism Affected | Observed Property |

| 6,8-nonadien-2-one, 8-ethyl-5-(1-methylethyl) | Cigarette beetle (Lasioderma serricorne) | Attractant |

Interaction with Cellular Components or Enzymes (Excluding mechanisms leading to human/animal effects)

There is no available research that describes the interaction of this compound with specific cellular components or enzymes.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like 3,6-Nonadien-2-one. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used and highly effective method for the definitive identification and quantification of this compound. ekb.eg In this technique, the gas chromatograph separates the volatile components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint.

The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a known standard. ekb.eg Quantification is typically performed using an internal standard method to ensure accuracy and precision. sisweb.com For instance, in the analysis of volatile oils, GC-MS has been successfully used to identify a wide range of compounds, including ketones like 6-Methyl-5-(1-methylethylidene)-6,8-nonadien-2-one, by comparing their mass spectra with libraries such as Wiley and NIST. ekb.egsisweb.com The spectrometer is often operated in the electron impact (EI) ionization mode. ekb.eg

A typical GC-MS analysis involves a programmed temperature ramp to ensure the efficient separation of compounds with different boiling points. ekb.eg For example, an initial oven temperature might be set at 40°C and then increased at a specific rate to a final temperature of 210°C. ekb.eg

Table 1: Example GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

| Carrier Gas | Helium |

| Flow Rate | 0.8 ml/min |

| Injector Temperature | 230 °C |

| Detector Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI) |

| Mass Range | m/z 40-500 |

| Ionization Energy | 70 eV |

This table presents a generalized set of parameters and may vary depending on the specific application and instrumentation.

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. As the separated compounds elute from the GC column, they are split into two streams. One stream goes to a conventional detector (like a mass spectrometer or a flame ionization detector), while the other is directed to a sniffing port where a trained analyst can assess the odor of each compound. researchgate.netjst.go.jp

This method is particularly valuable for identifying aroma-active compounds, including those that may be present at concentrations too low for instrumental detection but have a significant sensory impact. researchgate.netnih.gov In studies of food and beverages, GC-O has been instrumental in characterizing the key odorants. For example, in the analysis of black garlic, GC-O combined with mass spectrometry (GC-O-MS) helped identify key aroma-active compounds. nih.gov Similarly, it has been used to identify potent odorants in melon juice and bamboo shoots. researchgate.netjst.go.jp

Many molecules, including potentially this compound, can exist as enantiomers—non-superimposable mirror images that may have different biological activities and sensory properties. rotachrom.comgcms.cz Chiral gas chromatography is a technique specifically designed to separate these enantiomers. rotachrom.comnih.gov This is achieved by using a chiral stationary phase (CSP) in the GC column. rotachrom.comwikipedia.org

The CSP, often composed of derivatized cyclodextrins bonded to a polysiloxane backbone, interacts differently with each enantiomer, leading to their separation. gcms.czchromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative and the operational parameters of the GC system are crucial for achieving successful chiral separation. chromatographyonline.com This technique is vital in fields like pharmaceuticals and food and fragrance industries where the specific "handedness" of a molecule is important. rotachrom.com

Liquid Chromatography (LC) Techniques

Liquid chromatography is another powerful separation technique that is particularly useful for non-volatile, polar, or thermally labile compounds. wikipedia.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. measurlabs.com

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) combines the separation capabilities of LC with the detection power of MS. wikipedia.orgmeasurlabs.com This technique is highly sensitive and selective, making it suitable for analyzing a wide range of compounds in complex matrices. measurlabs.comresearchgate.net LC-MS has been employed in the analysis of various compounds, including those found in plant extracts. For instance, a study on the methanolic extracts of Cyperus iria detected the presence of 2,6-Nonadien-1-ol, a related compound, using LC-MS. researchgate.net

Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural elucidation of unknown compounds. measurlabs.com The development of an LC-MS method often involves optimizing the mobile phase composition, flow rate, and the mass spectrometer's parameters to achieve the desired sensitivity and resolution. mdpi.com

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step in the analytical workflow, aiming to isolate and concentrate the target analyte, in this case, this compound, from the sample matrix and remove interfering substances. researchgate.net The choice of extraction method depends on the physical and chemical properties of the analyte and the matrix.

Commonly used techniques include:

Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. Volatile compounds adsorb to the fiber and are then thermally desorbed into the GC injector. nih.govtandfonline.com This method is known for its simplicity and high sensitivity. nih.gov

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between two immiscible liquid phases. researchgate.net

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a suitable solvent. tandfonline.comresearchgate.net Ion-exchange SPE is particularly useful for ionizable compounds. tandfonline.comtandfonline.com

Steam Distillation: This technique is used to isolate volatile compounds from non-volatile materials by passing steam through the sample. The volatile compounds are carried away with the steam, condensed, and collected. google.com

The selection of the appropriate extraction method is crucial for obtaining accurate and reliable analytical results. For instance, in the analysis of melon aroma, a combination of solid-phase extraction and gel permeation chromatography was used to obtain an authentic aroma extract. researchgate.netresearchgate.net

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. google.com Developed in the early 1990s, it relies on the partitioning of analytes from a sample matrix (liquid or gas) onto a stationary phase coated on a fused silica (B1680970) fiber. google.com After a defined extraction period, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

The selection of the SPME fiber coating is a critical parameter that dictates the selectivity and efficiency of the extraction. scielo.br Coatings vary in polarity and are chosen based on the chemical properties of the target analytes. For the analysis of ketones and other carbonyl compounds, mixed-phase fibers are often employed to capture a broad range of volatiles.

Research Findings:

Headspace SPME (HS-SPME) is particularly well-suited for volatile compounds like ketones. In this mode, the fiber is exposed to the headspace above the sample, minimizing matrix effects. nih.gov Studies on various food matrices have demonstrated the efficacy of SPME for ketone analysis. For example, in the analysis of volatile compounds in roasted beef, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber was found to extract the largest number of compounds, including ketones like 2-heptanone (B89624) and 3-hydroxy-2-butanone. scielo.br Another study on vegetable oils selected a Divinylbenzene/Carboxen/PDMS fiber for the optimal detection of aldehydes and ketones formed during fatty acid autoxidation. nih.gov

The efficiency of SPME is influenced by several factors, including extraction time and temperature. scielo.br A study on Jinhua ham found that an extraction time of 40 minutes was sufficient for SPME analysis. sjsu.edu For the analysis of C1-C9 aldehydes and ketones in seawater, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA) on the SPME fiber was employed to enhance sensitivity and chromatographic performance. researchgate.net This approach achieved detection limits in the nanomolar range. researchgate.net

While direct quantitative data for this compound using SPME is not extensively documented in the reviewed literature, the successful application of the technique for other unsaturated C9 compounds and various ketones provides a strong basis for its applicability. The table below summarizes typical SPME fiber coatings used for the analysis of ketones and related volatile compounds.

| Fiber Coating Material | Abbreviation | Polarity | Typical Analytes | Reference(s) |

| Polydimethylsiloxane | PDMS | Non-polar | Non-polar compounds (e.g., hydrocarbons) | scielo.brrespiratoryresearch.com |

| Polyacrylate | PA | Polar | Polar compounds (e.g., phenols) | scielo.br |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Bipolar | General purpose, volatile compounds | respiratoryresearch.com |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Bipolar | Volatile and semi-volatile compounds | scielo.br |

| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Bipolar | Broad range of volatiles, including aldehydes and ketones | nih.govmdpi.com |

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized high-vacuum distillation technique designed for the gentle isolation of volatile and semi-volatile compounds from complex matrices. mdpi.com The method operates under very low pressure (e.g., 7 x 10⁻⁴ Pa) and at mild temperatures (e.g., 45 °C), which effectively prevents the thermal degradation of labile compounds and the formation of artifacts that can occur with traditional distillation methods. sjsu.edumdpi.com

The SAFE process involves introducing a sample, often diluted with a solvent, into a distillation apparatus. The high vacuum allows the volatile compounds to evaporate at low temperatures. These vapors are then condensed using liquid nitrogen and collected, yielding a concentrate of the volatile fraction that is free from non-volatile matrix components like lipids and sugars. sciopen.com

Research Findings:

SAFE has been widely applied in flavor research to obtain aroma extracts that closely represent the original sensory profile of the sample. sciopen.com The choice of solvent used in the initial extraction step can influence the profile of the isolated compounds. A study on dry-rendered beef fat compared four solvents—dichloromethane (B109758), pentane (B18724), ethyl ether, and methanol—for the SAFE procedure. cabidigitallibrary.org It was found that dichloromethane and pentane resulted in the extraction of the most volatile compounds, including 9 different ketones. cabidigitallibrary.org

In a comparative study analyzing volatile compounds in Jinhua ham, SAFE was shown to be more effective than SPME in extracting less volatile and more polar components. mdpi.com A total of 181 volatile compounds, including 18 ketones, were detected using the SAFE method. sjsu.edu This highlights SAFE's strength in providing a comprehensive profile of aroma compounds. However, it is also noted that SAFE can be less efficient for highly volatile, low-boiling-point compounds compared to headspace techniques. mdpi.com

The following table presents data from a comparative study on dry-rendered beef fat, illustrating the effect of different extraction solvents on the number of ketones identified using SAFE combined with GC-MS analysis.

| Extraction Solvent | Number of Ketones Identified | Total Volatiles Identified | Reference |

| Dichloromethane | 9 | 96 | cabidigitallibrary.org |

| Pentane | Not specified | 96 | cabidigitallibrary.org |

| Ethyl Ether | Not specified | 96 | cabidigitallibrary.org |

| Methanol | Not specified | 96 | cabidigitallibrary.org |

Compound Index

Computational Chemistry and Theoretical Studies

Molecular Modeling and Geometry Optimization

No specific studies detailing the molecular modeling or geometry optimization of 3,6-Nonadien-2-one using methods like Density Functional Theory (DFT) or other computational approaches were found.

Conformational Analysis

There is no available research on the conformational analysis of this compound, which would involve identifying its stable conformers (e.g., s-cis vs. s-trans) and the energy barriers between them.

Quantum Chemical Calculations for Electronic Structure

Information regarding the electronic structure of this compound, such as Frontier Molecular Orbital (FMO) energies (HOMO-LUMO gap) or natural bond orbital (NBO) analysis, is not present in published computational studies.

Prediction of Spectroscopic Properties

There are no theoretical studies that predict the spectroscopic properties (e.g., IR, NMR, UV-Vis) of this compound through computational methods like Time-Dependent DFT (TD-DFT).

Reaction Mechanism Simulations

No computational simulations detailing reaction mechanisms involving this compound, such as its behavior in pericyclic reactions, nucleophilic additions, or reductions, have been published.

Future Research Directions and Perspectives

Unexplored Synthetic Avenues

Current synthetic routes to 3,6-nonadien-2-one and its analogs often rely on established methods like the Wittig reaction or oxidation of corresponding alcohols. vulcanchem.comchemicalbook.com However, the pursuit of more efficient, stereoselective, and sustainable synthetic methodologies presents a significant area for future research. The development of novel catalytic systems, perhaps employing earth-abundant metals or organocatalysts, could offer more economical and environmentally friendly pathways.

Furthermore, exploring enzymatic or chemo-enzymatic approaches could provide highly specific routes to desired isomers, which is crucial given the distinct sensory and biological properties of different stereoisomers. perfumerflavorist.com Biocatalytic retrosynthesis, starting from readily available precursors, could unlock new and previously unconsidered synthetic disconnections.

Deeper Mechanistic Understanding of Reactivity

The reactivity of this compound is largely dictated by its conjugated diene and ketone functionalities. While general reaction mechanisms like Michael additions and Diels-Alder cycloadditions can be inferred, detailed mechanistic studies are lacking. Future research should focus on elucidating the precise reaction pathways, including the identification of transient intermediates and transition states. researchgate.net

Computational modeling, in conjunction with experimental kinetic studies, could provide invaluable insights into the thermodynamics and kinetics of its various reactions. vulcanchem.com Understanding the subtle electronic and steric factors that govern its reactivity will be crucial for designing new reactions and predicting the formation of specific products. For instance, a detailed investigation into the isomerization mechanisms of the double bonds under different catalytic conditions could lead to methods for selectively producing specific isomers. researchgate.net

Discovery of Novel Biological Roles

This compound and its related C9 compounds are known contributors to the characteristic aroma of various fruits and vegetables, including cucumbers and melons. researchgate.netnih.govoup.com Their biosynthesis from fatty acids via the lipoxygenase (LOX) pathway has been a subject of study. nih.govoup.com However, the full spectrum of their biological roles remains largely unexplored.

Future research should aim to uncover novel biological activities beyond their flavor and fragrance properties. Investigating their potential roles as signaling molecules, defense compounds in plants, or their interactions with microbial communities could reveal new ecological significance. For example, studies could explore whether these compounds act as attractants or repellents for insects or other organisms. The identification of specific protein targets and signaling pathways affected by this compound in various organisms is a key area for future investigation.

Development of Advanced Analytical Techniques

The accurate detection and quantification of this compound in complex matrices like food and biological samples are essential for understanding its occurrence and function. foodandnutritionresearch.net While gas chromatography-mass spectrometry (GC-MS) is a standard method, there is a need for more advanced and sensitive analytical techniques. researchgate.netnih.gov

Developing methods with lower detection limits and higher selectivity, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS), could enable the detection of trace amounts of this compound and its isomers. mdpi.com Furthermore, the development of in-situ and real-time monitoring techniques would be highly beneficial for studying the dynamic changes of this compound during food processing or in living organisms. The creation of certified reference materials for this compound and its isomers would also greatly improve the accuracy and comparability of analytical results across different laboratories.

Integration of Omics Data with Chemical Analysis

The integration of chemical analysis data with various "omics" technologies, such as genomics, transcriptomics, and metabolomics, holds immense potential for a holistic understanding of this compound. researchgate.netmdpi.complos.orgfrontiersin.orgnih.gov By combining data on gene expression, protein levels, and the broader metabolic profile with the specific concentration of this compound, researchers can build comprehensive models of its biosynthesis, regulation, and function. frontiersin.org

For instance, quantitative trait locus (QTL) mapping has already been used to identify genes associated with the production of related C9 alcohols in cucumber. nih.gov Similar approaches, combined with transcriptomic and proteomic analyses, could pinpoint the specific enzymes and regulatory factors controlling the synthesis of this compound. mdpi.com This integrated approach will be crucial for elucidating the complex interplay between genetic makeup and the production of this important flavor compound, ultimately providing a deeper understanding of its role in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Nonadien-2-one, and how can purity be maximized?

- Methodology : Employ factorial design experiments to test variables such as catalysts (e.g., organocatalysts or transition metals), reaction temperatures, and solvent systems. Monitor yield and enantiomeric purity using chiral HPLC or GC-MS. Compare results with literature protocols to identify efficiency gaps .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound’s structural and stereochemical properties?

- Methodology : Use deuterated solvents for NMR to minimize signal interference. Assign peaks via 2D NMR (COSY, HSQC) and cross-validate with computational simulations (DFT). For mass spectrometry, optimize ionization methods (EI vs. ESI) to reduce fragmentation and confirm molecular ion integrity .

Q. What are the stability profiles of this compound under varying storage conditions (temperature, light, pH)?

- Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and UV-Vis spectroscopy. Compare degradation products via LC-MS and isolate intermediates for structural elucidation. Establish kinetic models to predict shelf-life .

Advanced Research Questions

Q. What mechanistic pathways govern this compound’s reactivity in [4+2] cycloaddition or nucleophilic addition reactions?

- Methodology : Perform kinetic isotope effect (KIE) studies and isotopic labeling (e.g., deuterium) to track bond formation/cleavage. Use in situ FTIR or Raman spectroscopy to detect transient intermediates. Validate mechanisms with DFT-based transition-state modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.